Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

2,6-Dibenzylidenecyclohexanone structure
897-78-9 structure
Nombre del producto:2,6-Dibenzylidenecyclohexanone
Número CAS:897-78-9
MF:C20H18O
Megavatios:274.356325626373
CID:83184
PubChem ID:87567743

2,6-Dibenzylidenecyclohexanone Propiedades químicas y físicas

Nombre e identificación

    • 2,6-dibenzylidenecyclohexan-1-one
    • 1,3-Dibenzylidene-2-cyclohexanone
    • 2,6-Dibenzylidenecyclohexanone
    • 1,3-DIBENZAL-2-CYCLOHEXANONE
    • 1,3-Dibenzylidenecyclohexane-2-one
    • 2,6-bisphenylallylidenecyclohexanone
    • 2,6-Dibenzylidenecyclohjexanone
    • 2,6-diphenylmethylidene cyclohexanone
    • Cyclohexanone,2,6-dibenzylidene
    • RARECHEM AQ C6 0005
    • Cyclohexanone, 2,6-dibenzylidene-
    • 2,6-Bis(benzylidene)cyclohexanone
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone
    • Cyclohexanone, 2,6-bis(phenylmethylene)-
    • Cyclohexanone,6-dibenzylidene-
    • 2,6-Bisbenzylidenecyclohexanone
    • Cyclohexanone,6-bis(phenylmethylene)-
    • MLS002701880
    • NSC2384
    • 2,6-dibenzylidene-cyclohexanone
    • HMS559I22
    • 2,6-Bis(phenylmethylene)cyclohexanone (ACI)
    • Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)
    • 2,6-Bis(dibenzylidene)cyclohexanone
    • 2,6-Dibenzalcyclohexanone
    • NSC 2384
    • NSC 40618
    • CCG-52176
    • Cyclohexanone, 2,6-dibenzylidene-(8CI)
    • (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one
    • Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)
    • CS-0161507
    • 42052-61-9
    • (2E,6E)-2,6-Dibenzylidenecyclohexanone #
    • 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone
    • D1194
    • 897-78-9
    • SR-01000641425-1
    • 2,6-Bis-(benzylidene)-cyclohexanone
    • 2,6-di((E)-benzylidene)cyclohexan-1-one
    • CHEMBL274993
    • NSC-2384
    • BDBM50240380
    • 1R-0613
    • AKOS001018314
    • SCHEMBL12948726
    • (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
    • MFCD00019516
    • NSC40618
    • 2,6-bis[(E)-phenylmethylidene]cyclohexanone
    • (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one
    • NSC-40618
    • MDL: MFCD00019516
    • Renchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
    • Clave inchi: CTKKGXDAWIAYSA-UHFFFAOYSA-N
    • Sonrisas: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1
    • Brn: 656613

Atributos calculados

  • Calidad precisa: 274.13600
  • Masa isotópica única: 274.136
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 2
  • Complejidad: 379
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 5.1
  • Carga superficial: 0
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.0338 (rough estimate)
  • Punto de fusión: 116.0 to 119.0 deg-C
  • Punto de ebullición: 377.34°C (rough estimate)
  • Punto de inflamación: 207.5±23.7 °C
  • índice de refracción: 1.6700 (estimate)
  • PSA: 17.07000
  • Logp: 4.90660
  • Presión de vapor: 0.0±1.2 mmHg at 25°C
  • Disolución: Not determined

2,6-Dibenzylidenecyclohexanone Información de Seguridad

  • Símbolo: GHS09
  • Palabra de señal:warning
  • Instrucciones de peligro: H411
  • Declaración de advertencia: P273-P391-P501
  • Número de transporte de mercancías peligrosas:3077
  • Instrucciones de Seguridad: S24/25
  • Nivel de peligro:9
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃

2,6-Dibenzylidenecyclohexanone Datos Aduaneros

  • Código HS:2914399090
  • Datos Aduaneros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A669056-5g
-2,6-Dibenzylidenecyclohexanone
897-78-9 98%
5g
$42.0 2023-09-02
Ambeed
A669056-25g
-2,6-Dibenzylidenecyclohexanone
897-78-9 98%
25g
$147.0 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1194-1G
1,3-Dibenzylidene-2-cyclohexanone
897-78-9 >98.0%(HPLC)
1g
¥615.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31295-5g
2,6-DIBENZYLIDENECYCLOHEXANONE
897-78-9 98%
5g
¥381.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154417-50g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
50g
¥2059.90 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23926-10g
2,6-Dibenzylidenecyclohexanone, 98%
897-78-9 98%
10g
¥412.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23926-50g
2,6-Dibenzylidenecyclohexanone, 98%
897-78-9 98%
50g
¥1532.00 2023-03-01
Chemenu
CM203014-5g
2,6-di((E)-benzylidene)cyclohexan-1-one
897-78-9 97%
5g
$61 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EM407-5g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
5g
400.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EM407-1g
2,6-Dibenzylidenecyclohexanone
897-78-9 >98.0%
1g
117.0CNY 2021-08-06

2,6-Dibenzylidenecyclohexanone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ;  180 min, 80 °C
Referencia
Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions
Ziarani, Ghodsi Mohammadi; Badiei, Alireza; Abbasi, Alireza; Farahani, Zahra, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Perfluorohexane ;  5 h, 23 °C
Referencia
Phase-vanishing method applied to condensation reactions using TiCl4
Adachi, Yusuke; Kuniyoshi, Kenji; Matsubara, Hiroshi, Journal of Fluorine Chemistry, 2017, 197, 100-105

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Ruthenium trichloride ;  6 h, 120 °C
Referencia
Ruthenium(III) chloride
McKinney, Jeffrey A.; Che, Chi-Ming; Wong, Man-Kin; Gore, Ernest S.; Campbell, Alison N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-11

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Zirconium dioxide (sulfated zirconia) ,  Sulfuric acid ;  18 min, 90 - 120 °C
Referencia
Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2
Jadhav, Sumit V.; Suresh, Eringathodi; Bajaj, Hari C., Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Molybdenum pentachloride ;  3 min, heated
Referencia
Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5
Bakhshi, Reza; Zeynizadeh, Behzad ; Mousavi, Hossein, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: 12-Tungstophosphoric acid ,  Silica ;  70 min, rt
Referencia
Nano silica with high surface area from rice husk as a support for 12-tungstophosphoric acid: an efficient nano catalyst in some organic reactions
Rafiee, Ezzat; Shahebrahimi, Shabnam, Cuihua Xuebao, 2012, 33(8), 1326-1333

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ;  5 h, reflux; reflux → rt
Referencia
ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol
Khodaei, Mohammad Mehdi; Bahrami, Kiumars; Khedri, Mohammad, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  1 h, rt
Referencia
Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids
Liu, Bao-you; Zhao, Di-shun; Xu, Dan-qian; Xu, Zhen-yuan, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide ;  5 min, rt
Referencia
A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones
Rahman, A. F. M. Motiur; Ali, Roushown; Jahng, Yurngdong; Kadi, Adnan A., Molecules, 2012, 17, 571-583

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Alumina ;  30 s, rt; 180 s; 30 s; 30 s
Referencia
Solvent-Free Crossed Aldol Condensation of Cyclic Ketones with Aromatic Aldehydes Assisted by Microwave Irradiation
Esmaeili, Abbas A.; Tabas, Mehri Salimi; Nasseri, Mohammad A.; Kazemi, Foad, Monatshefte fuer Chemie, 2005, 136(4), 571-576

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Thionyl chloride Solvents: Ethanol ;  2 h, < 0 °C
Referencia
Synthesis of α,α'-bis(substituted benzylidene)ketones catalyzed by a SOCl2/EtOH reagent
Hu, Zhi Guo; Liu, Jun; Zeng, Ping Li; Dong, Zhi Bing, Journal of Chemical Research, 2004, (1), 55-56

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Water ;  7 h, 60 °C
Referencia
Cross-aldol and Knoevenagel condensation reactions in aqueous micellar media
Shrikhande, Janhavi J.; Gawande, Manoj B.; Jayaram, Radha V., Catalysis Communications, 2008, 9(6), 1010-1016

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Titania ;  2 min, heated
Referencia
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ;  120 min, rt
Referencia
Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition
Tavakoli, Fatemeh; Zendehdel, Mojgan, Materials Chemistry and Physics, 2023, 301,

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: (T-4)-Trichloro(1,1,1-trifluoromethanesulfonato-κO)titanium
Referencia
Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3)
Iranpoor, N.; Zeynizadeh, B.; Aghapour, A., Journal of Chemical Research, 1999, (9), 554-555

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ;  20 s, 40 °C
Referencia
Fast, facile and convenient synthesis of α,α-bis(substituted-arylidene) cycloalkanones, an improved protocol
Mahdavinia, Gholam Hossein; Mirzazadeh, Maryam, Journal of Chemistry, 2012, 9(1), 49-54

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
Referencia
Catalytic condensation of aromatic aldehydes with ketones on Mg/Al hydrotalcite
Al-Esaimi, Matar M., Journal of Ultra Chemistry, 2006, 2(2), 133-140

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ;  10 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
Referencia
Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones
Bhagat, Srikant; Sharma, Ratnesh; Chakraborti, Asit K., Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Ammonium chloride ;  3 min
Referencia
Ammonium chloride catalyzed microwave-assisted Claisen-Schmidt reaction between ketones and aldehydes under solvent-free conditions
Pal, Rammohan, IOSR Journal of Applied Chemistry, 2013, 3(4), 74-80

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

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